![molecular formula C17H19N5O2S B12248841 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12248841.png)
2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then incorporated, and finally, the naphthyridine core is added. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like THF (tetrahydrofuran), and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and piperidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .
Scientific Research Applications
2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to biological targets. The piperidine and naphthyridine rings contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
- 1,1’-Sulfonylbis(2-methyl-1H-imidazole)
- 2-Methyl-5-nitroimidazole-1-acetic acid
Uniqueness
2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C17H19N5O2S/c1-21-12-9-19-17(21)25(23,24)22-10-6-13(7-11-22)15-5-4-14-3-2-8-18-16(14)20-15/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
InChI Key |
XFWURELWZDLOMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.